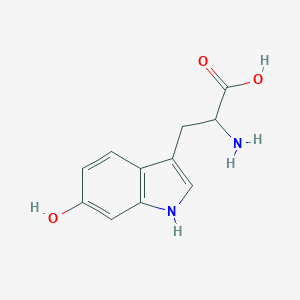

2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic Acid

Description

Properties

IUPAC Name |

2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-4-7(14)1-2-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXANGIZFHQQBCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=C2CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432537 |

Source

|

| Record name | 6-Hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18749-30-9 |

Source

|

| Record name | 6-Hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 6-Hydroxytryptophan from Tryptophan: Strategies and Methodologies for Researchers and Drug Development Professionals

Foreword: The Significance of 6-Hydroxytryptophan in Biomedical Research

6-Hydroxytryptophan, a hydroxylated derivative of the essential amino acid L-tryptophan, is a molecule of burgeoning interest within the scientific community. While its isomer, 5-hydroxytryptophan (5-HTP), is well-known as a direct precursor to the neurotransmitter serotonin, the biological role and therapeutic potential of 6-hydroxytryptophan are still being elucidated. Its presence in certain natural products and its potential as a building block for complex molecules, such as the amatoxin α-amanitin, underscore the necessity for robust and efficient synthetic routes.[1] This guide provides an in-depth exploration of the primary chemical and enzymatic strategies for the synthesis of 6-hydroxytryptophan from tryptophan, offering a critical perspective on the advantages and limitations of each approach.

Part 1: Chemical Synthesis of 6-Hydroxytryptophan

The direct hydroxylation of the indole ring of tryptophan presents a significant chemical challenge due to the presence of multiple potential reaction sites. The indole nucleus is susceptible to oxidation at various positions, leading to a mixture of hydroxylated isomers and other byproducts.

Non-selective Hydroxylation via Fenton and Udenfriend Reactions

The Fenton and Udenfriend reactions are classical methods for the hydroxylation of aromatic compounds.[2] Both systems rely on the generation of highly reactive hydroxyl radicals (•OH) that can attack the tryptophan molecule.

Mechanism of Action:

The core of these reactions is the generation of hydroxyl radicals.

-

Fenton's Reagent: This system utilizes a mixture of hydrogen peroxide (H₂O₂) and an iron(II) catalyst (typically FeSO₄).[3] The reaction proceeds as follows: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

-

Udenfriend System: This system employs a mixture of a ferrous salt, ethylenediaminetetraacetic acid (EDTA), ascorbic acid, and oxygen. The ascorbic acid reduces Fe³⁺ back to Fe²⁺, allowing for a catalytic cycle of hydroxyl radical generation.

Challenges and Outcomes:

The primary drawback of these methods is their lack of regioselectivity. The hydroxyl radical is a powerful and non-selective oxidizing agent, leading to the formation of a mixture of 4-, 5-, 6-, and 7-hydroxytryptophan, as well as other oxidation products like N-formylkynurenine.[2][4] The distribution of these isomers can vary depending on the reaction conditions. For instance, in a Fenton system with ferric-EDTA, the proportion of 4-, 5-, 6-, and 7-hydroxy-derivatives of tryptophan was found to be approximately 4:2:2:3, respectively.[2] This necessitates challenging downstream purification steps to isolate the desired 6-hydroxy isomer.

Experimental Protocol: Non-selective Hydroxylation of L-Tryptophan using Fenton's Reagent

Objective: To generate a mixture of hydroxylated tryptophan isomers, including 6-hydroxytryptophan.

Materials:

-

L-Tryptophan

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Hydrogen peroxide (30% w/w)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Prepare a solution of L-tryptophan in deionized water. The concentration can be optimized but a starting point of 10 mM is suggested.

-

Adjust the pH of the tryptophan solution to approximately 3-4 with HCl.

-

In a separate container, prepare a fresh solution of iron(II) sulfate.

-

Add the iron(II) sulfate solution to the tryptophan solution with stirring. The final concentration of FeSO₄ should be catalytic, for instance, 1 mM.

-

Slowly add hydrogen peroxide to the reaction mixture. The molar ratio of H₂O₂ to tryptophan should be carefully controlled to minimize oxidative degradation of the desired products. A starting point is a 1:1 molar ratio.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours), with continuous stirring.

-

Quench the reaction by adjusting the pH to neutral or slightly basic with NaOH.

-

Analyze the reaction mixture using HPLC to identify and quantify the different hydroxytryptophan isomers. A C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid) can be used for separation.[5]

Expected Outcome: The HPLC chromatogram will show multiple peaks corresponding to unreacted tryptophan and the various hydroxylated isomers (4-OH, 5-OH, 6-OH, and 7-OH-tryptophan), as well as other byproducts. The yield of 6-hydroxytryptophan will be a fraction of the total hydroxylated products.

Regioselective Chemical Synthesis: A Multi-step Approach

To overcome the lack of selectivity inherent in radical-based hydroxylations, more complex, multi-step synthetic pathways have been developed. A patented method for the synthesis of (S)-6-hydroxytryptophan highlights a strategy involving the construction of the indole ring from a pre-functionalized precursor, followed by enantioselective steps.[1]

Synthetic Strategy Overview:

This approach avoids the direct hydroxylation of tryptophan and instead builds the 6-hydroxyindole moiety from a protected 6-benzyloxyindole precursor. The key steps involve:

-

Vilsmeier-Haack Formylation: Introduction of a formyl group at the 3-position of 6-benzyloxyindole.

-

Condensation: Reaction of the resulting aldehyde with a suitable precursor to form an olefinic unsaturated amino acid precursor.

-

Asymmetric Hydrogenation: Enantiomer-selective hydrogenation of the double bond using a chiral catalyst to establish the desired (S)-stereochemistry at the α-carbon.

-

Deprotection: Removal of protecting groups, including the benzyl group from the 6-position, to yield (S)-6-hydroxytryptophan.

This method offers the significant advantage of high regioselectivity and stereocontrol, leading to a pure enantiomer of the desired product.[1] However, it is a more lengthy and complex process compared to direct hydroxylation.

Experimental Workflow: Regioselective Synthesis of (S)-6-Hydroxytryptophan

Caption: Multi-step chemical synthesis of (S)-6-hydroxytryptophan.

Part 2: Enzymatic Synthesis of 6-Hydroxytryptophan

Biocatalysis offers the potential for highly specific and environmentally benign synthetic routes to 6-hydroxytryptophan. The challenge lies in identifying or engineering an enzyme with the desired regioselectivity for hydroxylation at the 6-position of the indole ring.

Tryptophan Hydroxylases and Their Limitations

The natural enzyme responsible for tryptophan hydroxylation in biological systems is tryptophan hydroxylase (TPH).[6] However, this enzyme is highly specific for the 5-position of the indole ring, producing 5-hydroxytryptophan, the precursor to serotonin.[7][8] There are two main isoforms of TPH in mammals, TPH1 and TPH2, both of which exhibit this strict regioselectivity.[6] Therefore, wild-type TPH is not a suitable catalyst for the synthesis of 6-hydroxytryptophan.

The Promise of Engineered Hydroxylases and Other Biocatalysts

The limitations of wild-type enzymes can be overcome through protein engineering. By modifying the active site of existing hydroxylases, it is possible to alter their substrate specificity and regioselectivity.

Potential Enzyme Scaffolds for Engineering:

-

Phenylalanine Hydroxylase (PAH): This enzyme is structurally related to TPH and has been shown to have some promiscuous activity towards tryptophan.[9] This makes it a promising starting point for directed evolution or site-directed mutagenesis to enhance its activity and shift its regioselectivity towards the 6-position.

-

Tryptophan Synthase (TrpS): While its native function is the synthesis of tryptophan from indole and serine, tryptophan synthase has been engineered to accept a wide range of indole analogs.[10][11] It is conceivable that variants could be developed to catalyze the condensation of a modified indole, such as 6-hydroxyindole, with serine to produce 6-hydroxytryptophan.

-

Bacterial Aromatic Amino Acid Hydroxylases: Some bacteria possess aromatic amino acid hydroxylases with broader substrate specificities.[12] These enzymes could be screened for activity on tryptophan and potentially engineered for improved 6-hydroxylation.

Microbial Synthesis Platforms:

Engineered enzymes can be expressed in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae to create whole-cell biocatalysts for the production of 6-hydroxytryptophan.[13][14] This approach has been successfully used for the production of 5-hydroxytryptophan, where the host organism is engineered to express the hydroxylase and, in some cases, the pathways for cofactor regeneration.[12][15][16] A similar strategy could be applied for 6-hydroxytryptophan production, provided a suitable engineered enzyme is developed.

Experimental Workflow: Biocatalytic Synthesis of 6-Hydroxytryptophan

Caption: Conceptual workflow for enzymatic synthesis of 6-hydroxytryptophan.

Part 3: Purification and Characterization

Regardless of the synthetic route chosen, the purification and characterization of 6-hydroxytryptophan are critical steps to ensure the final product's identity and purity.

Purification:

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is the most common method for both the analysis and purification of hydroxytryptophan isomers.[5][17] Preparative HPLC using a C18 reverse-phase column can be employed to isolate 6-hydroxytryptophan from a mixture of isomers. Ion-exchange chromatography is another effective technique for purification.[18]

Characterization:

-

Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of the synthesized 6-hydroxytryptophan.[4][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the product and confirming the position of the hydroxyl group on the indole ring.

-

Chiral Analysis: For enantioselective syntheses, chiral HPLC or circular dichroism spectroscopy can be used to determine the enantiomeric excess of the final product.[17]

Comparative Summary of Synthetic Methods

| Method | Key Advantages | Key Disadvantages | Typical Yield | Purity |

| Fenton/Udenfriend Reactions | Simple, one-step reaction. | Poor regioselectivity, formation of byproducts, difficult purification. | Low for the specific isomer. | Low before purification. |

| Multi-step Chemical Synthesis | High regioselectivity and stereocontrol.[1] | Lengthy and complex process, requires protection/deprotection steps. | Moderate to high. | High. |

| Enzymatic Synthesis (Engineered Enzymes) | High specificity, mild reaction conditions, environmentally friendly. | Requires development of a suitable engineered enzyme, potential for low enzyme stability.[20] | Potentially high. | Potentially very high. |

Future Perspectives

The synthesis of 6-hydroxytryptophan remains a challenging yet important area of research. While classical chemical methods provide a means to access this molecule, the lack of selectivity in direct hydroxylation is a significant hurdle. Multi-step syntheses offer a more controlled approach but at the cost of increased complexity. The future of 6-hydroxytryptophan synthesis likely lies in the realm of biocatalysis. The continued advancement of protein engineering techniques, including directed evolution and computational enzyme design, will undoubtedly lead to the development of novel biocatalysts capable of producing 6-hydroxytryptophan with high efficiency and selectivity. Such advancements will be crucial for unlocking the full therapeutic and scientific potential of this intriguing molecule.

References

- Armstrong, D. A., & Buchanan, J. D. (1978).

- Wikipedia. (2023). Tryptophan hydroxylase.

- Bruffy, S., et al. (2025). Biocatalytic synthesis of β-hydroxy tryptophan regioisomers. PubMed Central.

- Heidelberg Pharma AG. (2021). Synthesis of (s)-6-hydroxytryptophan and derivatives thereof.

- Nishina, A., et al. (2018). Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor. PubMed.

- Bruffy, S., et al. (2025). Biocatalytic synthesis of β-hydroxy tryptophan regioisomers. Organic & Biomolecular Chemistry (RSC Publishing).

- da Silva, J. P., et al. (2005). Identification of oxidation products and free radicals of tryptophan by mass spectrometry.

- Renson, J., et al. (1962). Hydroxylation of tryptophan by phenylalanine hydroxylase. PubMed.

- ResearchGate. (n.d.). Hydroxylation of tryptophan by tryptophan hydroxylase (TPH).

- Roberts, K. M., & Fitzpatrick, P. F. (2013). Mechanisms of Tryptophan and Tyrosine Hydroxylase. PubMed Central.

- Fernstrom, J. D. (2009).

- Wikipedia. (2023). Fenton's reagent.

- Wikipedia. (2023). Serotonin.

- Medicosis Perfectionalis. (2018). Serotonin and Melatonin Synthesis | Tryptophan Metabolism. YouTube.

- Bruffy, S., et al. (2025). Biocatalytic synthesis of β-hydroxy tryptophan regioisomers.

- Buller, A. R., & Arnold, F. H. (2016).

- Sawyer, D. T., et al. (1996). Aromatic hydroxylation by Fenton reagents (reactive intermediate [Lx+FeIIOOH(BH+)], not free hydroxyl radical (HO.)). PubMed.

- Stadtman, E. R., & Oliver, C. N. (1991). Fenton chemistry.

- Khan, I. A., & Thomas, P. (2014). Restoration of tryptophan hydroxylase functions and serotonin content in the Atlantic croaker hypothalamus by antioxidant treatment during hypoxic stress. Frontiers in Neuroscience.

- Zhang, J., et al. (2016). Molecular basis of 5-hydroxytryptophan synthesis in Saccharomyces cerevisiae. RSC Publishing.

- Mora-Villalobos, J. A., & Zeng, A. P. (2017). Synthetic pathway for the hydroxylation of tryptophan to 5-hydroxytryptophan.

- Wang, H., et al. (2021). Biosynthesis of 5-Hydroxytryptophan. Frontiers in Bioengineering and Biotechnology.

- Kino, K., et al. (2013). Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration.

- Frangatos, G., & Chubb, F. L. (1960). A NEW SYNTHESIS OF 5-HYDROXYTRYPTOPHAN.

- McKinney, J., et al. (2004). Expression and purification of human tryptophan hydroxylase from Escherichia coli and Pichia pastoris. PubMed.

- Parmeggiani, F., et al. (2019). One-Pot Biocatalytic Synthesis of Substituted d-Tryptophans from Indoles Enabled by an Engineered Aminotransferase. Research Explorer - The University of Manchester.

- Liang, Y., et al. (2002).

- Francis, D., et al. (2017).

- Maffei, M. E. (2020). Chemical synthesis of 5-hydroxytryptophan (5-HTP).

- Wang, H., et al. (2021). Advances in the Microbial Synthesis of 5-Hydroxytryptophan. Frontiers in Bioengineering and Biotechnology.

- Maffei, M. E. (2020). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. MDPI.

- Qin, Z., et al. (2014). Isolation and purification of 5-hydroxytryptophan in extract from seeds of Griffonia simplicifolia by ion-exchange resin.

Sources

- 1. EP3894390A1 - Synthesis of (s)-6-hydroxytryptophan and derivatives thereof - Google Patents [patents.google.com]

- 2. The hydroxylation of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fenton's reagent - Wikipedia [en.wikipedia.org]

- 4. Identification of oxidation products and free radicals of tryptophan by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 7. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serotonin - Wikipedia [en.wikipedia.org]

- 9. Hydroxylation of tryptophan by phenylalanine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Engineered Tryptophan Synthase Opens New Enzymatic Pathways to β-Methyltryptophan and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular basis of 5-hydroxytryptophan synthesis in Saccharomyces cerevisiae - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00888C [pubs.rsc.org]

- 14. frontiersin.org [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Advances in the Microbial Synthesis of 5-Hydroxytryptophan [frontiersin.org]

- 17. Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. HPLC and LC-MS studies of hydroxylation of phenylalanine as an assay for hydroxyl radicals generated from Udenfriend's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Expression and purification of human tryptophan hydroxylase from Escherichia coli and Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid

An In-depth Technical Guide to the Physicochemical Properties, Analysis, and Synthesis of 2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid

Introduction

This compound, commonly known as 6-hydroxytryptophan, is a hydroxylated derivative of the essential amino acid L-tryptophan. Unlike its well-studied isomer, 5-hydroxytryptophan (5-HTP), which is a direct metabolic precursor to the neurotransmitter serotonin, 6-hydroxytryptophan is an uncommon amino acid whose biological roles are still being elucidated.[1] Its structural similarity to key biological molecules, combined with unique properties such as the ability to inhibit tyrosinase, makes it a compound of significant interest for researchers in neurobiology, dermatology, and medicinal chemistry.[1]

This guide provides a comprehensive overview of the core physicochemical properties of 6-hydroxytryptophan, details robust protocols for its synthesis and analysis, and discusses its biological context. The content herein is structured to provide not only technical data but also the underlying scientific rationale, empowering researchers to effectively work with and explore the potential of this intriguing molecule.

Part I: Core Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is critical for any application, from designing enzymatic assays to developing formulation strategies. This section details the key physicochemical descriptors for 6-hydroxytryptophan.

Molecular Structure and Identifiers

-

IUPAC Name: this compound[2]

-

Common Synonyms: 6-Hydroxytryptophan, 6-OH-Trp

-

Stereochemistry: Exists as L-, D-, and racemic (DL-) forms. The L-enantiomer is typically the biologically relevant form.

-

CAS Number: 13567-14-1 (L-form)[2], 18749-30-9 (DL-form)[3][4]

Quantitative Physicochemical Data

The following table summarizes key computed and experimental data for 6-hydroxytryptophan. These parameters are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source | Rationale and Scientific Insight |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [2][5] | The formula confirms the elemental composition, derived from the tryptophan scaffold with an additional oxygen atom. |

| Molecular Weight | 220.22 g/mol | [2][5] | Crucial for all stoichiometric calculations, including solution preparation and reaction planning. |

| Melting Point | 283-286 °C (decomposes) | [3] | This high melting point is characteristic of amino acids, reflecting their zwitterionic nature and strong intermolecular hydrogen bonding. The decomposition indicates thermal instability. |

| pKa (Predicted) | 2.23 ± 0.10 | [3] | This predicted value likely corresponds to the carboxylic acid group (-COOH). By analogy with tryptophan (pKa₁ ≈ 2.3, pKa₂ ≈ 9.3), a second pKa for the amino group (-NH₃⁺) is expected around 9-10. The phenolic hydroxyl group adds a third, higher pKa.[6] These values are critical for buffer selection and predicting charge state at physiological pH. |

| XLogP3-AA (Computed) | -1.2 | [2] | The negative value indicates that the molecule is hydrophilic, predicting greater solubility in polar solvents like water than in nonpolar lipids. This is key for drug development, influencing absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 99.3 Ų | [2][5] | TPSA is a predictor of a drug's transport properties. A value under 140 Ų is generally associated with good cell membrane permeability. |

| Hydrogen Bond Donors | 4 | [2][5] | The amine, carboxylic acid, indole N-H, and hydroxyl groups can all donate hydrogen bonds, contributing to its high melting point and aqueous solubility. |

| Hydrogen Bond Acceptors | 4 | [2][5] | The carbonyl oxygen, hydroxyl oxygen, and indole nitrogen can accept hydrogen bonds, further enhancing interactions with polar solvents. |

Solubility Profile and Considerations

While specific quantitative solubility data for 6-hydroxytryptophan is not widely published, its structure allows for reliable predictions. As a zwitterionic amino acid with polar functional groups, it is expected to be soluble in water and other polar protic solvents. Its solubility is pH-dependent, increasing in acidic or alkaline solutions where it exists as a cationic or anionic species, respectively. In contrast, it is likely poorly soluble in nonpolar organic solvents like hexane or diethyl ether.

For comparison, the parent compound DL-tryptophan has an aqueous solubility of approximately 10 g/L at 20°C.[7] The related 5-hydroxy-DL-tryptophan is reported to be stable in aqueous solutions at low pH.[8]

Experimental Protocol: Preliminary Solubility Assessment

Causality: This protocol is designed to rapidly assess solubility in solvents relevant to both biological assays and chromatographic analysis. The use of sonication helps overcome kinetic barriers to dissolution.

-

Preparation: Weigh 1-2 mg of 6-hydroxytryptophan into separate 1.5 mL microcentrifuge tubes.

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., deionized water, PBS pH 7.4, methanol, DMSO) to each tube.

-

Dissolution: Vortex each tube vigorously for 30 seconds. If the solid does not dissolve, place the tube in an ultrasonic bath for 5 minutes at room temperature.

-

Observation: Visually inspect for any remaining solid particles against a dark background.

-

Classification: Classify solubility as "Freely Soluble" (>1 mg/mL), "Sparingly Soluble" (visible particles remain), or "Insoluble".

Stability and Storage

The indole ring, particularly when activated by an electron-donating hydroxyl group, is susceptible to oxidation. Exposure to air, light, and elevated temperatures can lead to the formation of colored degradation products.[9] The stability of the related 5-HTP is known to be poor in solution unless protected from oxygen.[10]

Authoritative Insight: For maximum shelf-life, 6-hydroxytryptophan should be stored as a solid in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Stock solutions should be prepared fresh. If storage is necessary, they should be filter-sterilized, aliquoted to minimize freeze-thaw cycles, and stored at -20°C or -80°C.

Part II: Synthesis and Characterization

The controlled synthesis of 6-hydroxytryptophan is non-trivial due to the multiple potential reaction sites on the tryptophan molecule. The primary challenge lies in achieving regioselective hydroxylation at the C6 position of the indole ring.

Synthetic Approach: Fenton-Based Hydroxylation

A practical method for preparing 6-hydroxytryptophan from L-tryptophan is through a Fenton-type reaction.[1] This system uses a catalytic amount of iron(II) salt and a stoichiometric amount of hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH) in situ. These radicals perform electrophilic aromatic substitution on the electron-rich indole ring. While this method can produce a mixture of hydroxylated isomers (e.g., 4-, 5-, 6-, and 7-OH-Trp), the products can be separated chromatographically.

Experimental Protocol: Synthesis of 6-hydroxy-L-tryptophan

Causality: This protocol leverages the Fenton reaction, a classic method for generating hydroxyl radicals. L-ascorbic acid is included to help maintain iron in its active Fe(II) state, while preparative HPLC is essential for isolating the desired C6 isomer from other reaction byproducts.

-

Reaction Setup: Dissolve L-tryptophan (1 equivalent) in deionized water. Add iron(II) sulfate heptahydrate (0.1 equivalents) and L-ascorbic acid (0.2 equivalents). Stir the solution at room temperature until all solids dissolve.

-

Hydroxylation: Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirring solution over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or HPLC-UV.

-

Quenching: Once the reaction is complete, quench any remaining peroxide by adding a small amount of sodium bisulfite until a test with peroxide strips is negative.

-

Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue contains a mixture of hydroxylated tryptophan isomers. Purify this mixture using preparative reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

Isolation: Collect fractions corresponding to the 6-hydroxytryptophan peak, identified by LC-MS analysis of a small aliquot. Combine the pure fractions, remove the organic solvent via rotary evaporation, and lyophilize the remaining aqueous solution to yield the product as a TFA salt.

Diagram: Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 6-hydroxytryptophan.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): In ¹H NMR (in D₂O), the aromatic region will be the most informative for confirming the substitution pattern. Compared to tryptophan, which shows a complex multiplet for the benzene ring protons, 6-hydroxytryptophan will exhibit a simplified pattern. Specifically, the proton at C7 will appear as a doublet, the proton at C5 will be a doublet of doublets, and the proton at C4 will be a doublet, confirming 1,2,4-trisubstitution on the benzene ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode will show a prominent protonated molecular ion [M+H]⁺ at m/z 221.09. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

UV-Vis Spectroscopy: The indole chromophore of tryptophan absorbs strongly in the UV region, typically around 280 nm. The addition of a hydroxyl group at the 6-position is expected to cause a slight bathochromic (red) shift in the absorption maximum (λmax). Spectroscopic data for a related derivative shows λmax values at 220, 280, and 288 nm.

Part III: Analytical Methodologies

Accurate and precise quantification of 6-hydroxytryptophan is essential for pharmacokinetic studies, metabolism research, and quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Quantitative Analysis by Reverse-Phase HPLC-UV

This method provides a robust and widely accessible approach for the quantification of 6-hydroxytryptophan in solutions and extracts.

Experimental Protocol: HPLC-UV Analysis

Causality: This method is based on established protocols for tryptophan metabolites.[11] A C18 column is used for reverse-phase separation based on polarity. An acidic mobile phase (using phosphoric acid or TFA) is critical for protonating the analyte's carboxylic acid and amino groups, ensuring good peak shape and consistent retention. UV detection at or near the compound's λmax provides excellent sensitivity.

-

Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Deionized Water.

-

Mobile Phase B: Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 280 nm.

-

Gradient: 5% B for 1 min, ramp to 30% B over 8 min, hold for 1 min, return to 5% B and equilibrate for 3 min. (Note: This is a starting point and must be optimized).

-

-

Standard Curve Preparation: Prepare a stock solution of 6-hydroxytryptophan (1 mg/mL) in 50:50 water:methanol. Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution with Mobile Phase A.

-

Analysis: Inject the standards followed by the unknown samples.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the unknown samples from this curve.

Diagram: HPLC Analysis and Quantification Workflow

Caption: Standard workflow for quantitative analysis using HPLC-UV.

Part IV: Biological Context and Significance

While tryptophan is an essential amino acid, over 95% of it is metabolized through the kynurenine pathway, with only a small fraction entering the serotonin pathway.[12] The formation of 6-hydroxytryptophan is not considered a major metabolic route in humans but represents an alternative hydroxylation product.

Diagram: Simplified Tryptophan Metabolism

Caption: Major metabolic pathways of tryptophan and the inhibitory role of 6-HTP.

Known Biological Activity: Tyrosinase Inhibition

The most significant reported biological activity of 6-hydroxy-L-tryptophan is its role as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] A study isolating the compound from the fungus Lyophyllum decastes demonstrated this inhibitory activity with an IC₅₀ value of 0.23 mM.[1]

Scientific Insight: Competitive inhibition suggests that 6-hydroxytryptophan binds to the active site of tyrosinase, likely mimicking the structure of the enzyme's natural substrate, L-tyrosine. This finding opens avenues for its investigation as a potential skin-lightening agent in cosmetics or as a therapeutic agent for disorders of hyperpigmentation. Further research is warranted to understand its mechanism of action and in vivo efficacy.

Conclusion

This compound is more than just a structural isomer of a serotonin precursor. It is a unique molecule with distinct physicochemical properties and demonstrated biological activity. Its hydrophilicity, zwitterionic character, and specific inhibitory action against tyrosinase make it a valuable tool for researchers. By utilizing the synthetic and analytical protocols detailed in this guide, scientists and drug development professionals can confidently investigate the full potential of 6-hydroxytryptophan, from fundamental biochemical studies to the development of novel therapeutic and cosmeceutical applications.

References

-

PubChem. 6-Hydroxy-L-tryptophan | C11H12N2O3 | CID 49867758. [Link]

-

Chen, Y., & Guillemin, G. J. (2021). Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders. Frontiers in Pharmacology, 12, 705304. [Link]

-

Nishina, A., et al. (2019). Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor. Bioscience, Biotechnology, and Biochemistry, 83(10), 1800-1806. [Link]

-

Wu, G. (2020). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. Methods in Molecular Biology, 2091, 125-135. [Link]

-

Ruesch, A., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Metabolites, 11(6), 374. [Link]

-

PARTRIDGE, M. W. (1953). The Stability of Solutions of 5-Hydroxytryptophan. Journal of Pharmacy and Pharmacology, 5(1), 87-90. [Link]

-

PubChem. DL-Tryptophan | C11H12N2O2 | CID 1148. [Link]

-

Sastry, C. S. P., et al. (2004). HPLC Estimation of 5-Hydroxytryptophan in Griffonia simplicifolia Extracts. Asian Journal of Chemistry, 16(2), 797. [Link]

-

PubChem. (+-)-5-Hydroxytryptophan | C11H12N2O3 | CID 144. [Link]

Sources

- 1. Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Hydroxy-L-tryptophan | C11H12N2O3 | CID 49867758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-hydroxy-tryptophan CAS#: 18749-30-9 [m.chemicalbook.com]

- 4. synchem.de [synchem.de]

- 5. guidechem.com [guidechem.com]

- 6. Dl-Tryptophan | C11H12N2O2 | CID 1148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DL-Tryptophan | 54-12-6 [chemicalbook.com]

- 8. (+-)-5-Hydroxytryptophan | C11H12N2O3 | CID 144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid (6-Hydroxytryptophan)

Abstract

This technical guide provides a comprehensive overview of 2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid, commonly known as 6-hydroxytryptophan. While its isomer, 5-hydroxytryptophan (5-HTP), is widely recognized as a direct precursor to the neurotransmitter serotonin, 6-hydroxytryptophan has emerged from relative obscurity to become a molecule of significant interest, primarily as a critical chiral building block in the synthesis of potent therapeutic agents. This guide delves into the discovery and history of 6-hydroxytryptophan, its natural occurrence, biochemical properties, and distinct biological activities. A significant focus is placed on its pivotal role in the total synthesis of α-amanitin and its derivatives, which are being explored as payloads for antibody-drug conjugates (ADCs) in oncology. Furthermore, we will explore the synthetic methodologies for its production and the analytical techniques for its characterization and differentiation from its isomers.

Introduction: A Tale of Two Isomers

The world of tryptophan metabolism is rich with bioactive molecules that play crucial roles in human physiology. Among these, the hydroxylated derivatives of tryptophan are of particular importance. While 5-hydroxytryptophan (5-HTP) has long been in the scientific and medical spotlight as the immediate precursor to serotonin, its structural isomer, 6-hydroxytryptophan, has a more recent and distinct history.[1][2][3] This guide will illuminate the unique story of 6-hydroxytryptophan, a compound that, while not a direct player in the central serotonin pathway, holds significant value in the realm of natural product synthesis and pharmacology.

Our exploration will begin with the discovery of 6-hydroxytryptophan in nature, a relatively recent event that has opened new avenues for research into its biological significance. We will then contrast its known biological activities with those of its more famous isomer, 5-HTP, highlighting its potential as a tyrosinase inhibitor and antioxidant. The core of this guide will focus on the critical application of 6-hydroxytryptophan in the challenging total synthesis of α-amanitin, a potent toxin from the death cap mushroom (Amanita phalloides) that is being harnessed for targeted cancer therapy.[4][5][6]

This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this unique amino acid, from its fundamental properties to its cutting-edge applications.

Discovery and Natural Occurrence

For a considerable time, 6-hydroxytryptophan was primarily a synthetic curiosity, a molecule created in the laboratory with limited known natural presence. However, recent research has unveiled its existence in the fungal kingdom.

First Isolation from Lyophyllum decastes

The first documented natural occurrence and isolation of 6-hydroxy-L-tryptophan was from the fruiting body of the edible mushroom Lyophyllum decastes.[7][8][9] A study aimed at identifying tyrosinase inhibitors from natural sources led to the discovery of this uncommon amino acid.[7][8][9] The compound was isolated from a hot water extract of the lyophilized fruiting body and purified using a combination of ODS column chromatography and successive preparative HPLC.[7][8][9] Its structure was confirmed using spectroscopic data, and its stereochemistry was determined to be the L-enantiomer by comparison with synthetically prepared standards.[7][8][9]

A Component of Fungal Toxins

Beyond its presence in edible mushrooms, 6-hydroxytryptophan is a key structural component of the amatoxins, a group of deadly bicyclic octapeptides found in various poisonous mushrooms of the Amanita genus, most notably the death cap mushroom (Amanita phalloides).[4][5][10] Specifically, it forms a crucial tryptathionine linkage with a cysteine residue, creating the inner loop of the bicyclic structure of α-amanitin.[4][5] This structural feature is essential for the high-affinity binding of α-amanitin to RNA polymerase II, the mechanism behind its potent toxicity.[11][12]

Biochemical Properties and Biological Activities

While not a direct precursor to serotonin, 6-hydroxytryptophan exhibits its own distinct biochemical properties and biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of 6-hydroxy-L-tryptophan is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [13] |

| Molecular Weight | 220.22 g/mol | [13] |

| IUPAC Name | (2S)-2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid | [13] |

| CAS Number | 13567-14-1 | [13] |

Biological Activities

Initial studies have revealed several biological activities of 6-hydroxy-L-tryptophan:

-

Tyrosinase Inhibition: As discovered during its initial isolation, 6-hydroxy-L-tryptophan acts as a competitive inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[7][8][9] This property suggests potential applications in the cosmetic and dermatological fields for the management of hyperpigmentation.

-

Antioxidant Activity: Research has also indicated that 6-hydroxytryptophan possesses antioxidant properties.[8]

-

Tyrosine Hydroxylase Inhibition: There are reports of its inhibitory activity on tyrosine hydroxylase, an enzyme involved in the biosynthesis of norepinephrine.[8]

-

Precursor to Fungal Pigments: In the fungus Aspergillus nidulans, N-acetyl-6-hydroxytryptophan has been identified as a precursor to conidiophore pigments.[8][13]

It is important to note that the biological activities of 6-hydroxytryptophan are not as extensively studied as those of 5-HTP, and further research is needed to fully elucidate its pharmacological profile.

The Pivotal Role in α-Amanitin Synthesis for Antibody-Drug Conjugates (ADCs)

The most significant application of 6-hydroxytryptophan to date is in the field of oncology, specifically in the synthesis of α-amanitin for use in antibody-drug conjugates (ADCs).

α-Amanitin: A Potent Payload for ADCs

α-Amanitin is a highly potent inhibitor of RNA polymerase II, leading to the cessation of protein synthesis and subsequent cell death (apoptosis).[11][12][14] This potent cytotoxicity makes it an attractive payload for ADCs, which are designed to selectively deliver powerful therapeutic agents to cancer cells. However, the limited availability of α-amanitin from its natural source, the death cap mushroom, has been a major bottleneck in its clinical development.[6][14]

Total Synthesis of α-Amanitin: The 6-Hydroxytryptophan Challenge

The total synthesis of α-amanitin is a complex and challenging endeavor, with the stereoselective synthesis of its non-proteinogenic amino acid components being a major hurdle.[14][15] (S)-6-hydroxytryptophan is one of these critical, non-proteinogenic building blocks.[6][15] Its incorporation into the peptide backbone and the subsequent formation of the tryptathionine bridge are key steps in the synthetic route.[5] The development of scalable and efficient synthetic routes to enantiomerically pure (S)-6-hydroxytryptophan has been a primary focus of research in this area.[6][15]

Experimental Workflow: A Convergent [5+1+2] Synthesis of α-Amanitin

The following diagram illustrates a convergent synthetic strategy for α-amanitin, highlighting the central role of the 6-hydroxytryptophan-containing fragment.

Caption: Convergent synthesis of α-amanitin.

Synthesis of 6-Hydroxytryptophan

The demand for enantiomerically pure (S)-6-hydroxytryptophan for ADC development has spurred the innovation of various synthetic methodologies.

Chemical Synthesis

Several chemical synthesis routes have been developed, often involving multi-step processes. A common strategy involves the dynamic kinetic resolution of a racemic tryptophan derivative. For example, starting from 6-benzyloxyindole, a racemic tryptophan derivative can be synthesized and then subjected to dynamic kinetic resolution using a chiral ligand and a metal catalyst to yield the desired enantiomerically pure 6-benzyloxy-L-tryptophan, which can then be deprotected to give 6-hydroxy-L-tryptophan.[15]

Protocol: Dynamic Kinetic Resolution for (S)-6-Hydroxytryptophan Synthesis

-

Alkylation: React 6-benzyloxyindole with L-serine in the presence of acetic anhydride and acetic acid to produce racemic N-acetyl-6-benzyloxy-tryptophan.

-

Deacetylation: Remove the acetyl group using a strong base like sodium hydroxide.

-

Dynamic Kinetic Resolution: Treat the resulting racemic 6-benzyloxy-tryptophan with a chiral ligand and a nickel(II) salt under basic conditions to form a diastereomerically enriched nickel(II) complex.

-

Decomplexation: Disassemble the nickel(II) complex under acidic conditions to yield enantiomerically pure 6-benzyloxy-L-tryptophan.

-

Deprotection: Remove the benzyl protecting group via hydrogenolysis to obtain (S)-6-hydroxytryptophan.

Enzymatic Synthesis

Biocatalytic approaches offer a promising alternative for the synthesis of 6-hydroxytryptophan, potentially providing higher enantioselectivity and milder reaction conditions. The enzymatic hydroxylation of tryptophan at the 6-position is a key area of research. While tryptophan hydroxylase typically hydroxylates tryptophan at the 5-position to produce 5-HTP, engineered enzymes or enzymes from different sources could potentially be used to achieve regioselective hydroxylation at the 6-position.[16][17][18]

Analytical Methods for Characterization

The accurate analysis and characterization of 6-hydroxytryptophan are crucial, particularly to differentiate it from its more abundant isomer, 5-hydroxytryptophan.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of 6-hydroxytryptophan.[7][8][9][19][20][21] Reversed-phase columns, such as C18, are commonly employed with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol.[19][21] Detection is typically achieved using UV absorbance, with monitoring at wavelengths around 280 nm.[8]

Mass Spectrometry (MS)

Coupling HPLC with mass spectrometry (HPLC-MS) provides enhanced sensitivity and specificity for the identification and quantification of 6-hydroxytryptophan, especially in complex biological matrices.[19][22]

Chiral Chromatography

To determine the enantiomeric purity of synthesized 6-hydroxytryptophan, chiral HPLC is essential. This can be achieved using chiral stationary phases or by derivatizing the analyte with a chiral reagent prior to analysis on a standard achiral column.[7][8][9]

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy are powerful tools for the structural elucidation and stereochemical assignment of 6-hydroxytryptophan.[7][8][9]

Data Summary: Analytical Techniques for Hydroxytryptophan Isomers

| Technique | Application for 6-Hydroxytryptophan | Key Considerations |

| HPLC-UV | Quantification and purity assessment | Requires careful method development for baseline separation from 5-HTP. |

| HPLC-MS | Sensitive detection and identification in complex mixtures | Provides molecular weight confirmation. |

| Chiral HPLC | Enantiomeric purity determination | Crucial for pharmaceutical applications. |

| NMR Spectroscopy | Structural elucidation | Confirms the position of the hydroxyl group on the indole ring. |

| CD Spectroscopy | Determination of absolute stereochemistry | Confirms the L- or D-configuration. |

Future Perspectives

The journey of 6-hydroxytryptophan from a rare natural product to a key component in advanced cancer therapeutics is a testament to the ongoing discovery of novel functionalities in seemingly obscure molecules. Future research in this area is likely to focus on several key aspects:

-

Exploration of Natural Sources: Further investigation into the fungal kingdom and other natural sources may reveal additional occurrences of 6-hydroxytryptophan and potentially novel biosynthetic pathways.

-

Elucidation of Biological Roles: A more in-depth study of the physiological and pharmacological effects of 6-hydroxytryptophan is warranted to uncover any potential therapeutic applications beyond its role as a synthetic precursor.

-

Optimization of Synthetic Routes: The development of more efficient and scalable synthetic methods, particularly through biocatalysis and metabolic engineering, will be crucial for meeting the increasing demand for this compound in the pharmaceutical industry.

-

Development of Novel ADCs: The availability of synthetic α-amanitin and its derivatives, made possible by the synthesis of 6-hydroxytryptophan, will undoubtedly fuel the development of a new generation of highly potent and selective antibody-drug conjugates for cancer therapy.

Conclusion

This compound, or 6-hydroxytryptophan, has carved out a unique and important niche in the landscape of bioactive molecules. While it may not share the widespread physiological role of its 5-hydroxy isomer, its significance as a critical building block in the synthesis of amanitin-based therapeutics underscores the immense value that can be found in the less-explored corners of natural product chemistry. As our understanding of this intriguing molecule continues to grow, so too will its potential to contribute to the advancement of medicine and biotechnology.

References

-

Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor.

-

Amanitins: The Most Poisonous Molecules of the Fungal World.

-

Full article: Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor.

-

Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor.

-

α-Amanitin - Wikipedia.

-

Mechanism of Aromatic Amino Acid Hydroxylation.

-

Mechanisms of Tryptophan and Tyrosine Hydroxylase.

-

The First Total Synthesis of Alpha-Amanitin.

-

6-Hydroxy-L-tryptophan | C11H12N2O3 | CID 49867758 - PubChem.

-

New synthetic route for amanitin, a therapeutically interesting mushroom toxin.

-

The Enzymatic Hydroxylation of Tryptophan.

-

Polypeptide Toxins in Amanita Mushrooms.

-

Evidence for a New Intermediate in the Reaction of the Aromatic Amino Acid Hydroxylases.

-

Total Synthesis of α- and β-Amanitin.

-

Synthetic pathway for the hydroxylation of tryptophan to... | Download Scientific Diagram.

-

A Convergent Total Synthesis of the Death Cap Toxin α‐Amanitin.

-

5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology.

-

Mushroom Toxicity • LITFL • CCC Toxicology.

-

5-Hydroxytryptophan - Wikipedia.

-

5-HTP: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.

-

(+-)-5-Hydroxytryptophan | C11H12N2O3 | CID 144 - PubChem.

-

Amanita phalloides-Associated Liver Failure: Molecular Mechanisms and Management.

-

Method for measuring tryptophan and 5-hydroxytryptamine simultaneously by high-efficiency liquid chromatography-fluorescence method.

-

Analysis of 5-hydroxytryptophan in the presence of excipients from dietary capsules: comparison between cyclic voltammetry and UV visible spectroscopy.

-

What is 5-Hydroxytryptophan (5-HTP) mechanism of action? - Consensus.

-

Slow-release delivery enhances the pharmacological properties of oral 5-hydroxytryptophan: mouse proof-of-concept.

-

Amatoxin Mushroom Toxicity.

-

HPLC Estimation of 5-Hydroxytryptophan in Griffonia simplicifolia Extracts.

-

Detection of melatonin and 5-HTP in dietary supplements based on multiple spectra.

-

Amanita phalloides Mushroom Poisonings — Northern California, December 2016.

-

Advances in the Microbial Synthesis of 5-Hydroxytryptophan.

-

Serotonin - Wikipedia.

-

5-Hydroxytryptophan.

-

precursor 5-hydroxytryptophan 5-htp: Topics by Science.gov.

-

Relative profiling of L-tryptophan derivatives from selected edible mushrooms as psychoactive nutraceuticals to inhibit P-glycoprotein: a paradigm to contest blood-brain barrier.

-

THE MOST DREADFUL MUSHROOM TOXINS: A REVIEW OF THEIR TOXICOLOGICAL MECHANISMS, CHEMICAL STRUCTURAL CHARACTERIS.

-

Isolation and purification of 5-hydroxytryptophan in extract from seeds of Griffonia simplicifolia by ion-exchange resin.

-

Assay of Tryptophan Hydroxylase and Aromatic L-Amino Acid Decarboxylase Based on Rapid Separation of the Reaction Product by Hig.

Sources

- 1. 5-Hydroxytryptophan - Wikipedia [en.wikipedia.org]

- 2. Serotonin - Wikipedia [en.wikipedia.org]

- 3. 5-Hydroxytryptophan | Rupa Health [rupahealth.com]

- 4. Amanitins: The Most Poisonous Molecules of the Fungal World - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Amanitin - Wikipedia [en.wikipedia.org]

- 6. New synthetic route for amanitin, a therapeutically interesting mushroom toxin - Advanced Science News [advancedsciencenews.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 11. The First Total Synthesis of Alpha-Amanitin | UBC Chemistry [chem.ubc.ca]

- 12. Amanita phalloides Mushroom Poisonings â Northern California, December 2016 | MMWR [cdc.gov]

- 13. 6-Hydroxy-L-tryptophan | C11H12N2O3 | CID 49867758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Total Synthesis of α- and β-Amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Convergent Total Synthesis of the Death Cap Toxin α‐Amanitin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of Aromatic Amino Acid Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The enzymatic hydroxylation of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CN101762662A - Method for measuring tryptophan and 5-hydroxytryptamine simultaneously by high-efficiency liquid chromatography-fluorescence method - Google Patents [patents.google.com]

- 21. asianpubs.org [asianpubs.org]

- 22. Analysis of 5-hydroxytryptophan in the presence of excipients from dietary capsules: comparison between cyclic voltammetry and UV visible spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Natural Sources of 6-Hydroxytryptophan

Abstract: 6-Hydroxytryptophan is a rare isomer of the more commonly known 5-Hydroxytryptophan (5-HTP), a precursor to the neurotransmitter serotonin. While the natural occurrence of 6-hydroxytryptophan is not as widespread as its 5-hydroxy counterpart, it has been identified in specific organisms, drawing interest for its potential bioactive properties. This technical guide provides a comprehensive overview of the known natural sources of 6-hydroxytryptophan, with a focus on its isolation from the fruiting body of the fungus Lyophyllum decastes. The guide details the methodologies for extraction, purification, and analytical characterization, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction to 6-Hydroxytryptophan

6-Hydroxytryptophan is an aromatic amino acid and a derivative of tryptophan. Its structure is characterized by a hydroxyl group at the sixth position of the indole ring. Unlike 5-HTP, which is a well-established intermediate in the biosynthesis of serotonin and melatonin, the biological role and metabolic pathways of 6-hydroxytryptophan are less understood.[1] However, recent research has highlighted its potential as a tyrosinase inhibitor, suggesting its utility in fields such as cosmetics and medicine for conditions related to melanin hyperpigmentation.[2][3][4] The limited number of studies on 6-hydroxytryptophan underscores the need for further investigation into its natural sources and bioactivities.[4]

Natural Occurrence of 6-Hydroxytryptophan

To date, the primary and most well-documented natural source of 6-hydroxy-L-tryptophan is the fruiting body of the mushroom Lyophyllum decastes.[2][3][4] This fungus, belonging to the phylum Basidiomycetes, has been found to contain this uncommon amino acid.[2][3] While mushrooms have not been as extensively analyzed as other natural sources due to cultivation complexities, they represent a promising bioresource for novel bioactive compounds.[3]

There is also evidence suggesting the presence of hydroxytryptophan isomers in other organisms, such as the sea anemone Cribrinopsis crassa and the intertidal sponge Hymeniacidon heliophila, though the specific isomer is not always identified as 6-hydroxytryptophan.[5] Further research is required to confirm the presence and concentration of 6-hydroxytryptophan in these and other potential natural sources.

Biosynthesis of 6-Hydroxytryptophan

The precise biosynthetic pathway of 6-hydroxytryptophan in Lyophyllum decastes has not been fully elucidated. However, it is hypothesized to be synthesized from L-tryptophan through a hydroxylation reaction. In other organisms, the synthesis of hydroxylated tryptophan derivatives is typically catalyzed by tryptophan hydroxylase enzymes.[5] These enzymes are monooxygenases that utilize molecular oxygen and a cofactor, such as tetrahydrobiopterin, to hydroxylate the indole ring of tryptophan.[5]

The following diagram illustrates a speculative biosynthetic pathway for 6-hydroxy-L-tryptophan from L-tryptophan.

Caption: Hypothetical biosynthesis of 6-hydroxy-L-tryptophan.

Extraction and Purification from Lyophyllum decastes

The isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes involves a multi-step process of extraction and chromatographic purification.[2][3][4]

4.1. Experimental Protocol: Extraction

-

Harvesting and Preparation: Fresh fruiting bodies of Lyophyllum decastes are harvested and lyophilized (freeze-dried) to preserve their chemical integrity.[3]

-

Hot Water Extraction: The lyophilized powder is subjected to hot water extraction. A typical ratio is 4 grams of powder to 100 mL of distilled water, boiled for 30 minutes.[3] This process extracts water-soluble compounds, including 6-hydroxy-L-tryptophan.

-

Centrifugation: The mixture is then centrifuged to separate the aqueous extract from the solid fungal material.[3]

4.2. Experimental Protocol: Purification

The crude extract is further purified using a series of column chromatography techniques.

-

ODS Column Chromatography: The supernatant from the centrifugation step is loaded onto an octadecylsilane (ODS) column.[2][3] Elution is performed with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, and 100% methanol).[3]

-

Preparative High-Performance Liquid Chromatography (HPLC): The fraction containing 6-hydroxy-L-tryptophan is further purified by preparative HPLC. This typically involves two different column chemistries for optimal separation:

The following diagram illustrates the workflow for the extraction and purification of 6-hydroxy-L-tryptophan.

Caption: Workflow for isolating 6-hydroxy-L-tryptophan.

Analytical Characterization

The identification and quantification of 6-hydroxy-L-tryptophan require sophisticated analytical techniques.

5.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for both the purification and analysis of 6-hydroxytryptophan.[2][3][4] Analytical HPLC is used to determine the purity of the isolated compound and to quantify its concentration in extracts.

-

Column: A reversed-phase C18 column (e.g., Cosmosil AR-II 4.6 × 150 mm) is commonly used.[4]

-

Mobile Phase: A gradient of methanol and 0.1% trifluoroacetic acid in water is an effective mobile phase.[4]

-

Detection: UV detection at 280 nm is suitable for detecting the indole chromophore of 6-hydroxytryptophan.[4]

5.2. Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation of the isolated compound.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the precise chemical structure of 6-hydroxytryptophan.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to determine the stereochemistry of the isolated compound (L- or D-isomer) by comparing its spectrum to that of synthetic standards.[2][3]

5.3. Quantitative Data

The following table summarizes key quantitative data related to the isolation and activity of 6-hydroxy-L-tryptophan.

| Parameter | Value | Reference |

| Yield of 6-hydroxy-L-tryptophan | 2.9 mg (from 4g lyophilized powder) | [4] |

| IC₅₀ (Tyrosinase Inhibition) | 0.23 mM | [2][3][4] |

Conclusion

The fungus Lyophyllum decastes stands out as a confirmed natural source of the rare amino acid 6-hydroxy-L-tryptophan. The methodologies for its extraction, purification, and characterization, while intricate, are well-documented and provide a solid foundation for further research. The potential of 6-hydroxy-L-tryptophan as a tyrosinase inhibitor opens up exciting possibilities for its application in various industries. Future studies should focus on elucidating its biosynthetic pathway, exploring other potential natural sources, and further investigating its pharmacological properties.

References

-

Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor. PubMed. Available at: [Link]

-

Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

-

Full article: Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor. Taylor & Francis Online. Available at: [Link]

-

Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. SpringerLink. Available at: [Link]

-

Serotonin and Melatonin Synthesis | Tryptophan Metabolism. YouTube. Available at: [Link]

-

5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. MDPI. Available at: [Link]

-

Serotonin. Wikipedia. Available at: [Link]

-

5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. National Center for Biotechnology Information. Available at: [Link]

-

Identification and distribution of 5-hydroxytryptamine in a sea anemone. Nature. Available at: [Link]

-

5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. University of Turin. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid

Prepared by: A Senior Application Scientist

This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of 2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid, commonly known as 6-hydroxy-L-tryptophan. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis of complex organic molecules.

Molecular Structure and Spectroscopic Overview

6-hydroxy-L-tryptophan is an amino acid derivative of tryptophan. Its structure comprises a propanoic acid side chain attached to the C3 position of a 6-hydroxyindole ring. This unique combination of a zwitterionic amino acid, a phenolic hydroxyl group, and an indole system dictates its spectroscopic behavior.

A thorough analysis requires a multi-technique approach to unambiguously determine its constitution and purity.

-

NMR Spectroscopy will resolve the proton and carbon framework, confirming atom connectivity and the substitution pattern of the indole ring.

-

IR Spectroscopy will identify the key functional groups, providing rapid confirmation of the carboxylic acid, amine, hydroxyl, and aromatic moieties.

-

Mass Spectrometry will determine the exact molecular weight and offer structural insights through controlled fragmentation analysis.

Caption: Molecular structure of 6-hydroxy-L-tryptophan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 6-hydroxy-L-tryptophan in solution. It provides information on the chemical environment, connectivity, and spatial proximity of ¹H and ¹³C nuclei.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental spectra are not available, we can predict the chemical shifts by analyzing the structure and comparing it to L-tryptophan and 5-hydroxy-L-tryptophan.[1][2][3][4][5][6][7] The key difference is the placement of the electron-donating hydroxyl group on C6 of the indole ring. This will primarily influence the chemical shifts of the aromatic protons H4, H5, and H7.

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Prediction |

|---|---|---|---|

| ~7.25 | s | H-2 | Indole proton adjacent to nitrogen; largely unaffected by C6 substitution. |

| ~7.10 | d | H-4 | Ortho to the electron-donating hydroxyl group, expected to be shielded (upfield shift) compared to tryptophan. |

| ~6.80 | dd | H-5 | Meta to the hydroxyl group, moderately shielded. |

| ~6.95 | d | H-7 | Para to the hydroxyl group, strongly shielded. |

| ~4.00 | dd | H-α | Alpha-proton of the amino acid backbone. |

| ~3.40 | m | H-β | Beta-protons of the amino acid backbone, diastereotopic. |

Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

|---|---|---|

| ~175 | C=O | Carboxylic acid carbon. |

| ~150 | C-6 | Aromatic carbon bearing the hydroxyl group, significantly deshielded. |

| ~138 | C-7a | Indole bridgehead carbon. |

| ~125 | C-2 | Indole carbon adjacent to nitrogen. |

| ~124 | C-3a | Indole bridgehead carbon. |

| ~115 | C-4 | Aromatic carbon, shielded by ortho hydroxyl group. |

| ~112 | C-7 | Aromatic carbon, shielded by para hydroxyl group. |

| ~105 | C-5 | Aromatic carbon, shielded by ortho/para effect of OH. |

| ~108 | C-3 | Indole carbon attached to the side chain. |

| ~56 | C-α | Alpha-carbon of the amino acid. |

| ~28 | C-β | Beta-carbon of the side chain. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra.

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental Protocol for LC-MS Analysis

This protocol describes a general method for analyzing the compound using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). [8][9][10] Step-by-Step Methodology:

-

Sample Preparation : Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and methanol or acetonitrile containing a small amount of formic acid (0.1%) to promote protonation. [10]2. Chromatography : Inject the sample into an HPLC or UPLC system equipped with a C18 reverse-phase column. Elute the compound using a gradient of water (with 0.1% formic acid) and an organic solvent like acetonitrile or methanol. This step separates the analyte from impurities before it enters the mass spectrometer.

-

Ionization : The eluent from the LC is directed into the ESI source of the mass spectrometer. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte (e.g., [M+H]⁺) are formed.

-

MS1 Scan : Perform a full scan in the mass analyzer (e.g., quadrupole or Orbitrap) to detect all ions within a given m/z range and confirm the presence of the [M+H]⁺ ion at m/z 221.09.

-

MS2 (Tandem MS) Scan : In a separate run or using a data-dependent acquisition mode, configure the instrument to:

-

Isolate the precursor ion (m/z 221.09) in the first mass analyzer.

-

Introduce a collision gas (e.g., argon or nitrogen) into a collision cell to induce fragmentation.

-

Scan the second mass analyzer to detect the resulting fragment ions.

-

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. This guide provides the predictive spectral data and robust, step-by-step protocols necessary for researchers to acquire and interpret high-quality data. By combining the predicted chemical shifts and fragmentation patterns with the detailed experimental workflows, scientists can confidently characterize this and other complex tryptophan derivatives, ensuring the scientific integrity and trustworthiness of their findings.

References

-

Analyst, Royal Society of Chemistry. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Available at: [Link]

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available at: [Link]

-

PubChem. 6-Hydroxy-L-tryptophan | C11H12N2O3 | CID 49867758. Available at: [Link]

-

PubChem. 6-Amino-7-hydroxy-L-tryptophan | C11H13N3O3 | CID 49867764. Available at: [Link]

-

PubMed. Characterization of chemical modification of tryptophan by matrix-assisted laser desorption/ionization mass spectrometry. Available at: [Link]

-

RSC Publishing. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. Available at: [Link]

-

ASTM International. E1252 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. Available at: [Link]

-

Frontiers. Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Available at: [Link]

-

University of California, Los Angeles (UCLA) Chemistry. Sample preparation for FT-IR. Available at: [Link]

-

ASTM International. General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. Available at: [Link]

-

Wikipedia. Infrared spectroscopy. Available at: [Link]

-

JoVE. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Available at: [Link]

-

National Institutes of Health (NIH). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. Available at: [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Available at: [Link]

-

NMR-Bio. NMR sample preparation guidelines. Available at: [Link]

-

Bioregistry. Spectral Database for Organic Compounds. Available at: [Link]

-

SARomics Biostructures. Protein & Peptide NMR Spectroscopy : Practical Aspects. Available at: [Link]

-

re3data.org. Spectral Database for Organic Compounds. Available at: [Link]

-

University of Leicester. The very basics of NMR of proteins. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000472). Available at: [Link]

-

ULB - Bibliothèque de l'ULB. Spectral Database for Organic Compounds, SDBS. Available at: [Link]

-

PubChem. (+-)-5-Hydroxytryptophan | C11H12N2O3 | CID 144. Available at: [Link]

-

SciELO. Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers. Available at: [Link]

-

PhytoBank. 13C NMR Spectrum (PHY0034662). Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0205981). Available at: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (NP0000543). Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000929). Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929). Available at: [Link]

-

National Institutes of Health (NIH). L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem. Available at: [Link]

-

ResearchGate. 1 H NMR spectra showing tryptophan aromatic proton resonances for (A).... Available at: [Link]

-

National Institutes of Health (NIH). 5-Hydroxy-D-tryptophan | C11H12N2O3 | CID 199528 - PubChem. Available at: [Link]

-

mzCloud. 5 Hydroxytryptophan. Available at: [Link]

-

PubMed Central. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses. Available at: [Link]

-

SpectraBase. D,L-5-Hydroxytryptophan - Optional[FTIR] - Spectrum. Available at: [Link]

-

PubMed Central. Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Available at: [Link]

-

National Institute of Standards and Technology (NIST). L-Tryptophan - the NIST WebBook. Available at: [Link]

-

ResearchGate. FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. Available at: [Link]

-

ResearchGate. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Tryptophan, 6-fluoro- - the NIST WebBook. Available at: [Link]

-

ACS Publications. 5-Hydroxy-L-tryptophan Adsorbed at the Silver Nanoparticle Surface: Conformational Geometries Revealed by SERS and Multiscale Mo. Available at: [Link]

Sources

- 1. L-5-Hydroxytryptophan(4350-09-8) 1H NMR spectrum [chemicalbook.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000472) [hmdb.ca]

- 3. NP-MRD: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (NP0000543) [np-mrd.org]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000929) [hmdb.ca]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929) [hmdb.ca]

- 6. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-Tryptophan(73-22-3) 13C NMR [m.chemicalbook.com]

- 8. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]

- 10. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of 6-Hydroxytryptophan as a Tyrosinase Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] This enzyme catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][3] Due to its central role in melanin production, tyrosinase has become a significant target for inhibitors in the cosmetic and pharmaceutical industries to address hyperpigmentation disorders and for applications in food science to prevent enzymatic browning.[1][2][4] The quest for potent and safe tyrosinase inhibitors has led to the investigation of numerous natural and synthetic compounds. Among these, the uncommon amino acid 6-hydroxy-L-tryptophan has emerged as a promising candidate.

6-Hydroxytryptophan: A Potent Tyrosinase Inhibitor

Recent research has identified 6-hydroxy-L-tryptophan as a powerful inhibitor of tyrosinase.[5][6] This compound was isolated from a hot water extract of the fruiting body of the fungus Lyophyllum decastes, which was observed to inhibit tyrosinase from Agaricus bisporus.[5][6] Subsequent studies have elucidated its mechanism of action, revealing key structural and stereochemical features that contribute to its inhibitory potency.